1-(4-Fluoro-2-methylphenyl)heptan-1-one
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Overview
Description
1-(4-Fluoro-2-methylphenyl)heptan-1-one is an organic compound with the molecular formula C14H19FO It is characterized by the presence of a fluoro-substituted phenyl ring attached to a heptanone chain
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylphenyl)heptan-1-one typically involves the reaction of 4-fluoro-2-methylbenzene with heptanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Fluoro-2-methylphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the heptanone group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)heptan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
1-(4-Fluoro-2-methylphenyl)heptan-1-one can be compared with other similar compounds, such as:
1-(4-Chloro-2-methylphenyl)heptan-1-one: Similar structure but with a chloro group instead of a fluoro group.
1-(4-Bromo-2-methylphenyl)heptan-1-one: Contains a bromo group, which may alter its reactivity and applications.
1-(4-Methylphenyl)heptan-1-one: Lacks the halogen substitution, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)heptan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-4-5-6-7-14(16)13-9-8-12(15)10-11(13)2/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTZYXPKMGKKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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